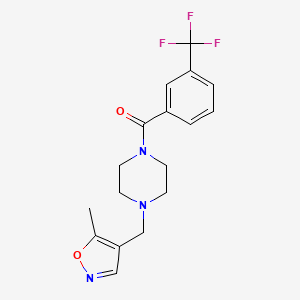

3-(4-fluorophenyl)-N-isobutyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

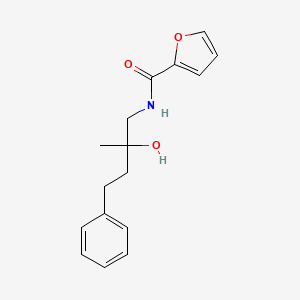

The compound is a quinazoline derivative. Quinazolines are a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. They are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the quinazoline core, with various substituents attached to the ring. These include a fluorophenyl group, an isobutyl group, a methoxyphenyl group, and a carboxamide group. The exact structure would need to be determined through techniques such as X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various substituents on the quinazoline ring. For example, the fluorine atom on the fluorophenyl group is highly electronegative, which could influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity, potentially influencing its absorption and distribution in the body .Scientific Research Applications

Synthesis and Antimicrobial Study

- Fluoroquinolone-based compounds, including those similar to the specified chemical, have been synthesized and tested for antimicrobial activities. These compounds, derived from 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have shown potential in antifungal and antibacterial applications (Patel & Patel, 2010).

Antibacterial Activity 2. A study on 8-chloroquinolone derivatives revealed significant antibacterial properties against Gram-positive and Gram-negative bacteria. The structural activity relationship (SAR) indicated that certain substitutions enhance antibacterial activity, which might be relevant for the compound (Kuramoto et al., 2003).

Quinazolinone and 4-Thiazolidinone as Antimicrobial Agents 3. N-substituted quinazolinone and 4-thiazolidinone derivatives have been studied for their antimicrobial efficacy. These compounds showed promising in vitro activities against a range of bacteria and fungi (Desai, Dodiya, & Shihora, 2011).

Novel Quinolone Derivatives 4. Novel quinolone derivatives have been developed with enhanced antibacterial activities, particularly against Gram-positive organisms. The study provides insights into the structure-activity relationships of such compounds (Cooper et al., 1990).

Hybrid Quinazolinones and Thiazolidinone 5. Hybrid compounds containing fluorine, quinazolinone, and 4-thiazolidinone have been synthesized and evaluated for antimicrobial potency. The findings suggest potential use in developing antimicrobial agents (Desai, Vaghani, & Shihora, 2013).

Fluorophore Development 6. The development of novel fluorophores like 6-Methoxy-4-quinolone, which shows strong fluorescence in a wide pH range, suggests potential applications in biomedical analysis and as a fluorescent labeling reagent (Hirano et al., 2004).

c-Met Kinase Inhibitors 7. Quinoline derivatives have been synthesized as c-Met kinase inhibitors, showing potential for antitumor activities. This might indicate a possible application in cancer research for the compound (Liu et al., 2014).

Gatifloxacin Derivatives 8. Gatifloxacin derivatives have been identified for potential anti-inflammatory properties, suggesting that similar fluoroquinolones might possess immunomodulatory effects (Sultana, Arayne, Naz, & Mesaik, 2013).

Mechanism of Action

properties

IUPAC Name |

3-(4-fluorophenyl)-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26FN3O4S/c1-17(2)15-30-26(34)19-6-13-23-24(14-19)31-28(32(27(23)35)21-9-7-20(29)8-10-21)37-16-25(33)18-4-11-22(36-3)12-5-18/h4-14,17H,15-16H2,1-3H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBBYDWBBEZYLFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-fluorophenyl)-N-isobutyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Boc-1,8-diazaspiro[4.5]decane oxalate](/img/structure/B2858116.png)

![3-methoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2858118.png)

![1,6,7-trimethyl-3-phenethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2858121.png)

![(E)-2-(([1,1'-biphenyl]-4-ylimino)methyl)-4,6-dibromophenol](/img/structure/B2858125.png)

![3-[2-(4-Fluorophenoxy)phenyl]acrylic acid](/img/structure/B2858128.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2858130.png)

![3,3-Dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2858133.png)

![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2858134.png)